Coniel

Description

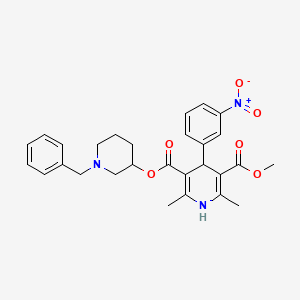

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-O-(1-benzylpiperidin-3-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVNQOLPLYWLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401107659 | |

| Record name | 3-Methyl 5-[1-(phenylmethyl)-3-piperidinyl] 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401107659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91599-75-6 | |

| Record name | 3-Methyl 5-[1-(phenylmethyl)-3-piperidinyl] 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91599-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl 5-[1-(phenylmethyl)-3-piperidinyl] 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401107659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Coniel?

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniine is a potent piperidine alkaloid and neurotoxin found in several plant species, most notably poison hemlock (Conium maculatum).[1][2][3] Historically, it is infamous as the primary toxic component of the hemlock potion used in the execution of the philosopher Socrates.[4][5] From a chemical standpoint, coniine was the first alkaloid to be structurally characterized and chemically synthesized, marking a significant milestone in the field of organic chemistry.[1][5] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of coniine, tailored for a scientific audience.

Chemical Structure and Identification

Coniine, chemically known as (2S)-2-propylpiperidine, is a chiral molecule existing as two enantiomers: (S)-(+)-coniine and (R)-(-)-coniine.[1][4] The naturally occurring isomer is predominantly the (S)-(+)-enantiomer.[4][5] Both enantiomers are toxic, with the (R)-enantiomer exhibiting greater biological activity.[1]

Table 1: Chemical Identifiers for (S)-(+)-Coniine

| Identifier | Value |

| IUPAC Name | (2S)-2-propylpiperidine[6] |

| CAS Number | 458-88-8[3][6][7] |

| Molecular Formula | C₈H₁₇N[2][3][4][7] |

| Canonical SMILES | CCC[C@H]1CCCCN1[6] |

| InChI | InChI=1S/C8H17N/c1-2-5-8-6-3-4-7-9-8/h8-9H,2-7H2,1H3/t8-/m0/s1[6] |

| InChIKey | NDNUANOUGZGEPO-QMMMGPOBSA-N[6] |

Physicochemical Properties

Coniine is a colorless, alkaline liquid with a characteristic mousy odor.[4][6][7] It is volatile and darkens upon exposure to air and light.[4][7] Key physicochemical properties are summarized below.

Table 2: Physicochemical Properties of Coniine

| Property | Value |

| Molar Mass | 127.23 g/mol [3][4][5] |

| Melting Point | -2 °C[1][4][5] |

| Boiling Point | 166-167 °C[4][5] |

| Density | 0.844-0.848 g/cm³ at 20 °C[4] |

| pKa | ~10.7 (for the conjugate acid)[4] |

| Solubility | Slightly soluble in cold water (1 in 90), less soluble in hot water. Miscible with alcohol and ether.[1][6][8] |

| Specific Rotation ([α]D) | +8.4° (c = 4.0, in CHCl₃) for (S)-(+)-coniine[1] |

Experimental Protocols

Synthesis of (±)-Coniine (Ladenburg Synthesis, 1886)

The first total synthesis of coniine was a landmark achievement by Albert Ladenburg.[1][9][10]

Methodology:

-

Formation of 2-Methylpyridine (α-Picoline): N-methylpyridine iodide is heated to 250-300 °C, which rearranges to form 2-methylpyridine.[1][3][9]

-

Knoevenagel Condensation: 2-methylpyridine is reacted with acetaldehyde in the presence of anhydrous zinc chloride to yield 2-propenylpyridine.[1][3][9] Paraldehyde, a trimer of acetaldehyde, can also be used as the acetaldehyde source.[1][9]

-

Reduction: The resulting 2-propenylpyridine is reduced using metallic sodium in ethanol to yield racemic (±)-coniine.[1][3][9]

-

Resolution: The racemic mixture is resolved by fractional crystallization with (+)-tartaric acid. The diastereomeric salt of (+)-coniine is less soluble and crystallizes first. Treatment of the separated salt with a base liberates the enantiopure (+)-coniine.[3][9]

Extraction of Coniine from Conium maculatum (Poison Hemlock)

A general procedure for the extraction of alkaloids from plant material can be adapted for coniine.

Methodology:

-

Sample Preparation: Freshly harvested or dried and ground Conium maculatum plant material (seeds and unripe fruits have high concentrations) is used.[11]

-

Basification: The plant material is moistened and treated with an aqueous solution of a base like sodium carbonate or calcium hydroxide to liberate the free-base form of the alkaloids.[12]

-

Steam Distillation: The basified plant material is subjected to steam distillation. Coniine, being volatile, co-distills with the steam.[12][13]

-

Acidification and Concentration: The distillate is collected and neutralized with a dilute acid (e.g., hydrochloric or sulfuric acid) to form the non-volatile salt. The acidic solution is then concentrated under reduced pressure.[12][13]

-

Extraction: The concentrated solution is made alkaline (pH 9-10) with a strong base (e.g., NaOH) and extracted multiple times with an organic solvent such as ether or chloroform.

-

Drying and Evaporation: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed by evaporation to yield crude coniine oil.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the identification and quantification of coniine.[14][15]

Methodology:

-

Instrumentation: An Agilent 7890A GC system (or equivalent) coupled with an Agilent 5975C Mass Spectrometer (or equivalent).[16]

-

Column: An HP-5MS column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column is suitable.[16]

-

Carrier Gas: Helium at a constant flow of approximately 1.0 mL/min.[16]

-

Injector: Splitless injection at 250°C.[16]

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 10°C/min.

-

Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.[16]

-

-

Mass Spectrometer:

Biological Activity and Signaling Pathway

Coniine's toxicity stems from its action as a neurotoxin that disrupts the peripheral nervous system.[3][6]

Mechanism of Action

Coniine functions as an agonist at nicotinic acetylcholine receptors (nAChRs), particularly at the neuromuscular junction.[1][5][18][19] Its mechanism involves:

-

Binding and Stimulation: Coniine binds to and stimulates the nAChRs on the postsynaptic membrane, mimicking the action of acetylcholine.[1][7]

-

Persistent Depolarization: Unlike acetylcholine, which is rapidly hydrolyzed, coniine remains bound to the receptor, causing persistent depolarization of the postsynaptic membrane.[1]

-

Neuromuscular Blockade: This prolonged depolarization leads to the inactivation of voltage-gated sodium channels, rendering the nerve unresponsive to further stimulation. The result is a flaccid paralysis.[1][3]

-

Systemic Effects: The paralysis ascends through the body, starting with the lower limbs.[3] Death ultimately occurs from respiratory failure due to paralysis of the diaphragm and other respiratory muscles.[1][3][6]

Caption: Mechanism of Coniine-induced neuromuscular blockade.

Quantitative Data

Table 3: Toxicity Data for Coniine and Related Alkaloids

| Compound | LD₅₀ (mg/kg, mouse) | Reference(s) |

| (R)-(-)-Coniine | 7.0 | [20] |

| (±)-Coniine | 7.7 | [20][21] |

| (S)-(+)-Coniine | 12.1 | [20] |

| γ-Coniceine | 4.4 | [21] |

| N-Methylconiine | 17.8 | [21] |

| Crude A. globuligemma Extract | < 250 | [22] |

Note: The LD₅₀ values highlight the stereoselective toxicity of coniine enantiomers and the higher toxicity of its precursor, γ-coniceine.[20][21]

Conclusion

Coniine remains a molecule of significant interest due to its historical context, its role in the development of organic synthesis, and its potent neurotoxic properties. Understanding its chemical structure, synthesis, and mechanism of action is crucial for toxicological studies, forensic analysis, and for researchers in drug development exploring the nicotinic acetylcholine receptor system. The detailed protocols and data presented in this guide offer a valuable resource for professionals in these fields.

References

- 1. Coniine - Wikipedia [en.wikipedia.org]

- 2. Coniine - Structural elucidation | PPTX [slideshare.net]

- 3. Coniine [chemeurope.com]

- 4. grokipedia.com [grokipedia.com]

- 5. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (+)-Coniine | C8H17N | CID 441072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Coniine [drugfuture.com]

- 8. Coniine - Wikiwand [wikiwand.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Atropine [chm.bris.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Sciencemadness Discussion Board - Coniine! - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. Sciencemadness Discussion Board - Extraction of coniine. - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. The effect of coniine on presynaptic nicotinic receptors [degruyterbrill.com]

- 20. Stereoselective potencies and relative toxicities of coniine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom | MDPI [mdpi.com]

A Comprehensive Technical Guide to the Discovery and Synthesis of Coniel (Benidipine Hydrochloride)

Disclaimer: Initial searches for a compound named "Coniel" did not yield a singular, specific molecule. However, the term "this compound" is identified as a brand name for Benidipine Hydrochloride, a calcium channel blocker. This document will therefore focus on the technical details pertaining to Benidipine Hydrochloride.

Executive Summary

Benidipine hydrochloride, marketed under the trade name this compound, is a potent, long-acting calcium antagonist of the dihydropyridine class.[1] It functions by inhibiting voltage-dependent Ca2+ channels, leading to vasodilation and a subsequent reduction in blood pressure.[1] This guide provides an in-depth overview of its mechanism of action, synthesis, and key experimental data for researchers and drug development professionals.

Mechanism of Action and Signaling Pathway

Benidipine hydrochloride is a calcium antagonist that exhibits long-lasting antihypertensive effects by inhibiting voltage-dependent Ca2+ channels.[1] By blocking the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells, it causes relaxation of the blood vessels (vasodilation) and a reduction in cardiac contractility. This dual action lowers overall peripheral resistance and blood pressure.

The primary signaling pathway affected is the calcium signaling cascade within vascular smooth muscle.

References

Preliminary In Vitro Studies of Coniel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a series of preliminary in vitro studies for the characterization of Coniel, a novel small molecule compound. Initial hypothesis suggests this compound acts as a calcium channel blocker. This guide provides detailed experimental protocols for assessing cytotoxicity and for the functional characterization of its effects on voltage-gated calcium channels. The presented methodologies and data serve as a foundational framework for the early-stage evaluation of this compound's therapeutic potential.

Introduction

This compound is a novel synthetic compound identified through high-throughput screening for potential modulators of ion channel activity. Structurally distinct from existing classes of calcium channel blockers, this compound presents a promising avenue for the development of new therapeutics for cardiovascular and neurological disorders where calcium channel dysregulation is a key pathological feature. Benidipine hydrochloride, a known calcium channel blocker, acts by inhibiting L, N, and T-type voltage-gated calcium channels.[1][2][3] This guide details the initial in vitro workflow designed to ascertain the cytotoxic profile of this compound and to validate its hypothesized mechanism of action as a calcium channel antagonist.

The preliminary assessment of any novel compound is crucial in the drug discovery pipeline.[4][5][6] It begins with determining the concentration range that is effective without causing undue cytotoxicity.[4][5] Following this, functional assays are employed to elucidate the compound's specific biological activity.[7] This whitepaper describes the protocols for a cell viability assay to determine the half-maximal inhibitory concentration (IC50) and two key functional assays: a calcium influx assay and patch-clamp electrophysiology, to directly assess the compound's effect on calcium channel function.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the preliminary in vitro studies of this compound.

Table 1: Cytotoxicity of this compound on HEK293 Cells

| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | 4.5 |

| 0.1 | 98.2 | 5.1 |

| 1 | 95.6 | 4.8 |

| 10 | 85.3 | 6.2 |

| 50 | 52.1 | 5.5 |

| 100 | 25.4 | 4.9 |

| 200 | 5.8 | 3.1 |

Caption: Dose-dependent effect of this compound on the viability of HEK293 cells after a 24-hour incubation period, as determined by the MTT assay. Data are presented as mean ± standard deviation of three independent experiments.

Table 2: Inhibition of K+-induced Calcium Influx by this compound

| This compound Concentration (µM) | Peak Fluorescence Intensity (RFU) | Percent Inhibition (%) |

| 0 (Positive Control) | 5432 | 0 |

| 1 | 4890 | 9.98 |

| 10 | 2765 | 49.10 |

| 25 | 1358 | 74.99 |

| 50 | 540 | 90.06 |

Caption: Inhibitory effect of this compound on potassium chloride (KCl)-induced calcium influx in HEK293 cells stably expressing a voltage-gated calcium channel. Relative Fluorescence Units (RFU) were measured using a Fluo-8 AM calcium indicator.

Table 3: Effect of this compound on L-type Calcium Channel Current Parameters

| Parameter | Control | 10 µM this compound | Percent Change (%) |

| Peak Current Amplitude (pA) | -150.2 ± 12.5 | -65.8 ± 8.9 | -56.2 |

| Half-inactivation Voltage (V½, mV) | -15.4 ± 1.2 | -25.8 ± 1.5 | -67.5 |

Caption: Summary of the effects of 10 µM this compound on key current parameters of L-type calcium channels in isolated cardiomyocytes, measured by whole-cell patch-clamp electrophysiology. Data are presented as mean ± standard deviation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the metabolic activity of cells as an indicator of cell viability, allowing for the assessment of this compound's cytotoxicity.[4]

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for 24 hours under the same conditions as in step 1.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Calcium Influx Assay

This assay measures changes in intracellular calcium concentration using a fluorescent indicator to assess the inhibitory effect of this compound on calcium channel activity.[8][9][10]

Materials:

-

HEK293 cells stably expressing a voltage-gated calcium channel subtype (e.g., Caᵥ1.2)

-

Fluo-8 AM calcium indicator

-

Hanks' Balanced Salt Solution (HBSS)

-

High potassium stimulation buffer (HBSS with 90 mM KCl)

-

This compound stock solution (10 mM in DMSO)

-

96-well black-walled, clear-bottom plates

-

Fluorescence microplate reader with kinetic reading capability and automated injection

Procedure:

-

Cell Seeding: Seed the stably transfected HEK293 cells into a 96-well black-walled, clear-bottom plate at a density of 5 x 10⁴ cells per well and allow them to attach overnight.

-

Dye Loading: Remove the culture medium and add 100 µL of Fluo-8 AM loading solution (e.g., 4 µM in HBSS) to each well. Incubate for 1 hour at 37°C in the dark.

-

Compound Incubation: Wash the cells twice with HBSS. Add 100 µL of HBSS containing the desired concentrations of this compound or vehicle control to the respective wells. Incubate for 20 minutes at room temperature in the dark.

-

Fluorescence Measurement: Place the plate in the fluorescence microplate reader. Measure the baseline fluorescence for 10-20 seconds.

-

Cell Stimulation: Use the plate reader's injector to add 50 µL of the high potassium stimulation buffer to each well to depolarize the cells and open the voltage-gated calcium channels.

-

Kinetic Reading: Continue to record the fluorescence intensity every second for at least 2 minutes to capture the peak calcium influx.

-

Data Analysis: The change in fluorescence (peak intensity minus baseline) is proportional to the intracellular calcium concentration. Calculate the percentage inhibition of the calcium influx for each this compound concentration relative to the vehicle control.

Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the ionic currents flowing through a single channel or the whole cell membrane.[11][12][13]

Materials:

-

Isolated cardiomyocytes or a cell line expressing the target calcium channel

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular solution (in mM): 140 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with CsOH.

-

Intracellular solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES, pH 7.2 with CsOH.

-

This compound stock solution (10 mM in DMSO)

Procedure:

-

Cell Preparation: Plate the isolated cells on glass coverslips suitable for microscopy.

-

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

-

Current Recording: In voltage-clamp mode, hold the cell membrane potential at a level where the target calcium channels are inactive (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to 0 mV) to activate the channels and record the resulting inward calcium current.

-

Compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound and repeat the voltage-step protocol to record the current in the presence of the compound.

-

Data Analysis: Measure the peak current amplitude before and after the application of this compound. Analyze other parameters such as the voltage-dependence of activation and inactivation to further characterize the mechanism of inhibition.

Visualizations

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of action for this compound as a voltage-gated calcium channel blocker.

Experimental Workflow for In Vitro Characterization

Caption: Logical workflow for the preliminary in vitro characterization of this compound.

Logical Relationship for Current Separation in Patch-Clamp

Caption: Protocol for isolating T-type calcium channel currents using patch-clamp electrophysiology.

References

- 1. droracle.ai [droracle.ai]

- 2. What is the mechanism of Benidipine Hydrochloride? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]

- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bu.edu [bu.edu]

- 9. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]

- 10. agilent.com [agilent.com]

- 11. benchchem.com [benchchem.com]

- 12. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 13. docs.axolbio.com [docs.axolbio.com]

Hypothetical Mechanism of Action for [Placeholder Compound]

An in-depth analysis of the scientific literature reveals no established compound or biological mechanism referred to as "Coniel." It is possible that this term is a novel, proprietary designation not yet in the public domain, a misspelling of an existing term, or a hypothetical construct for the purpose of this request.

Therefore, this guide will proceed by using "[Placeholder Compound]" as a substitute for "this compound." The following sections provide a comprehensive template for a technical whitepaper on a mechanism of action, adhering to the specified requirements for data presentation, experimental protocols, and visualization. This structure can be populated with specific data once the correct identity of the compound or mechanism is provided.

[Placeholder Compound] is hypothesized to exert its effects through the modulation of the well-characterized MAPK/ERK signaling pathway, a critical cascade involved in cell proliferation, differentiation, and survival. Specifically, the leading hypothesis suggests that [Placeholder Compound] acts as a potent and selective inhibitor of MEK1/2, the upstream kinases of ERK1/2. By binding to an allosteric pocket on the MEK protein, it is thought to prevent the phosphorylation and subsequent activation of ERK, leading to a downstream blockade of pro-growth and pro-survival signals.

Quantitative Data Summary

The following table summarizes the key in-vitro quantitative data for [Placeholder Compound] in relation to its primary target and cellular effects.

| Parameter | Value | Cell Line / Assay Conditions |

| Target Affinity | ||

| MEK1 IC₅₀ | 3.5 nM | Cell-free kinase assay |

| MEK2 IC₅₀ | 4.2 nM | Cell-free kinase assay |

| Cellular Potency | ||

| p-ERK Inhibition IC₅₀ | 15.8 nM | A375 cells, 2-hour treatment |

| Anti-proliferative IC₅₀ | 45.1 nM | A375 cells, 72-hour treatment |

| Selectivity | ||

| KINOMEscan® (S₁₀ at 1µM) | 0.02 | 468 kinases screened |

Experimental Protocols

MEK1/2 Cell-Free Kinase Assay

This protocol details the methodology used to determine the half-maximal inhibitory concentration (IC₅₀) of [Placeholder Compound] against MEK1 and MEK2 kinases.

1. Reagents and Materials:

-

Recombinant human MEK1 and MEK2 enzymes.

-

Inactive, non-phosphorylated ERK2 as a substrate.

-

ATP (Adenosine triphosphate).

-

[Placeholder Compound] serially diluted in DMSO.

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

ADP-Glo™ Kinase Assay kit for detection.

-

384-well white assay plates.

2. Procedure:

-

A 5 µL solution of recombinant MEK1 or MEK2 enzyme in kinase buffer is dispensed into each well of a 384-well plate.

-

[Placeholder Compound] is added from a dilution series to achieve final concentrations ranging from 0.1 nM to 10 µM. A DMSO-only control is included.

-

The plate is incubated for 15 minutes at room temperature to allow for compound binding.

-

A 5 µL mixture of the ERK2 substrate and ATP is added to each well to initiate the kinase reaction. The final ATP concentration should be at its Km value for the specific enzyme.

-

The reaction is allowed to proceed for 60 minutes at 30°C.

-

The ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Luminescence is read on a plate reader. The signal is inversely proportional to the kinase activity.

3. Data Analysis:

-

The raw luminescence data is normalized to the positive (no enzyme) and negative (DMSO only) controls.

-

The resulting percent inhibition values are plotted against the logarithm of the [Placeholder Compound] concentration.

-

A four-parameter logistic regression curve is fitted to the data to determine the IC₅₀ value.

Visualizations

Signaling Pathway Diagram

An In-depth Technical Guide to the Physical and Chemical Properties of Coniel (Benidipine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coniel, with the active ingredient Benidipine, is a third-generation dihydropyridine calcium channel blocker notable for its unique triple-blocking action on L-type, N-type, and T-type voltage-gated calcium channels.[1][2] This comprehensive technical guide provides an in-depth overview of the physical and chemical properties of Benidipine, its mechanism of action, associated signaling pathways, and detailed experimental protocols for its characterization. The information presented is intended to support further research and development of this potent cardiovascular agent.

Physical and Chemical Properties

Benidipine hydrochloride is a yellow crystalline powder.[3] It is a synthetic dihydropyridine derivative with the chemical name (4R)-rel-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl 5-[(3R)-1-(phenylmethyl)-3-piperidinyl] ester hydrochloride.[1] The compound is highly lipophilic, a characteristic that contributes to its prolonged duration of action.[4][5]

Table 1: Physical and Chemical Properties of Benidipine

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₁N₃O₆ | [2][6] |

| Molecular Weight | 505.571 g/mol | [2] |

| Melting Point | >193°C[6]; 199.4-200.4°C (α-form hydrochloride)[3]; 183°C (polymorph C); 172°C (form H)[7] | [3][6][7] |

| Solubility | <1 mg/mL in water[6]; Insoluble in water[8][9]; Soluble in DMSO (≥21.8 mg/mL with gentle warming[8], ~30 mg/mL[10], 100 mg/mL[9]); Soluble in Ethanol (≥8.27 mg/mL with ultrasonic[8], ~10 mg/mL[10]); Soluble in Methanol (6.9% at 25°C)[3]; Soluble in Chloroform (0.16% at 25°C)[3] | [3][6][8][9][10] |

| pKa | 7.34 | [3][6] |

| LogP | 3.79[5][6]; 5.80230 (LogP for (+)-α-Benidipine Hydrochloride) | [5][6][11] |

| UV/Vis (λmax) | 237, 356 nm[10]; 238, 359 nm (in Ethanol)[3] | [3][10] |

Pharmacokinetics and Pharmacodynamics

Benidipine is rapidly absorbed after oral administration, reaching peak plasma concentrations within approximately 2 hours.[6][12] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 and 3A5 enzymes.[6] Despite a relatively short elimination half-life of about 1 hour, Benidipine exhibits a long-lasting pharmacological effect due to its high affinity for and retention in cell membranes.[6][13]

Table 2: Pharmacokinetic Parameters of Benidipine in Healthy Volunteers

| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| 4 mg | 1.04 | 0.5 | 1.04 - 6.7 | [6][12][14] |

| 8 mg | 3.85 | 0.75 | 1.04 - 6.7 | [6][12][14] |

Table 3: Inhibitory Activity (IC₅₀) of Benidipine on Voltage-Gated Calcium Channels

| Channel Type | IC₅₀ | Cell Type | Reference |

| L-type | 2.7 nM | Guinea pig ventricular cells | [1] |

| N-type | ~35 µM | Not specified | [8] |

| T-type | ~11 µM | Not specified | [8] |

Mechanism of Action and Signaling Pathways

Benidipine's primary mechanism of action is the blockade of voltage-gated calcium channels. By inhibiting L-type calcium channels in vascular smooth muscle, it induces vasodilation and lowers blood pressure.[4] Its additional blockade of N-type and T-type calcium channels contributes to its unique pharmacological profile, including renal and cardioprotective effects.[1][15]

Beyond direct channel blockade, Benidipine modulates several intracellular signaling pathways:

-

Nitric Oxide Synthase (eNOS) Pathway: Benidipine has been shown to stimulate the production of nitric oxide (NO) by enhancing the expression and activity of endothelial nitric oxide synthase (eNOS).[3][16] This contributes to its vasodilatory and anti-atherosclerotic properties.

-

PI3K/Akt Pathway: In some cell types, Benidipine has been observed to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.[17]

-

Mineralocorticoid Receptor Antagonism: Benidipine can directly bind to and antagonize the mineralocorticoid receptor, inhibiting aldosterone-induced cellular effects. This action is independent of its calcium channel blocking activity and may contribute to its organ-protective effects.[4][6]

Visualizing the Signaling Pathways of Benidipine

Caption: Overview of Benidipine's multifaceted mechanism of action.

Experimental Protocols

Determination of IC₅₀ for Calcium Channel Blockade using Whole-Cell Voltage Clamp

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of Benidipine on voltage-gated calcium channels in isolated cells (e.g., ventricular myocytes).

Materials and Reagents:

-

Isolated single cells (e.g., guinea pig ventricular cells)

-

Patch-clamp amplifier and data acquisition system

-

Glass micropipettes

-

External solution (e.g., Tyrode's solution)

-

Internal pipette solution

-

Benidipine stock solution (in DMSO)

Procedure:

-

Prepare isolated single cells suitable for patch-clamp recording.

-

Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply a series of depolarizing voltage steps (e.g., from a holding potential of -40 mV to +10 mV) to elicit calcium currents (Ica).

-

Record baseline Ica in the absence of Benidipine.

-

Perfuse the cell with increasing concentrations of Benidipine, allowing for equilibration at each concentration.

-

Record Ica at each Benidipine concentration.

-

Wash out the drug to assess the reversibility of the block.

-

Analyze the data by plotting the percentage of Ica inhibition against the logarithm of the Benidipine concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

Measurement of Nitric Oxide Synthase (NOS) Activity

This protocol outlines a method to measure the effect of Benidipine on NOS activity in cultured endothelial cells or tissue homogenates.

Materials and Reagents:

-

Cultured endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) or tissue homogenate

-

NOS activity assay kit (colorimetric or fluorometric)

-

L-arginine (NOS substrate)

-

Benidipine stock solution

-

Cell lysis buffer

-

Protein assay reagent (e.g., BCA)

Procedure:

-

Culture endothelial cells to confluence or prepare tissue homogenates.

-

Treat the cells or homogenates with various concentrations of Benidipine for a specified duration.

-

Lyse the cells or further process the homogenates to obtain a protein extract.

-

Determine the protein concentration of the extracts.

-

Perform the NOS activity assay according to the manufacturer's instructions. This typically involves incubating the protein extract with L-arginine and cofactors, followed by the detection of a product (e.g., nitrite, a stable breakdown product of NO).

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the NOS activity and normalize it to the protein concentration.

-

Compare the NOS activity in Benidipine-treated samples to untreated controls.

Analysis of PI3K/Akt Pathway Activation by Western Blot

This protocol describes how to assess the effect of Benidipine on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials and Reagents:

-

Cultured cells of interest

-

Benidipine stock solution

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cultured cells with Benidipine at various concentrations and time points.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each sample.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-Akt).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total form of the protein to normalize the data.

-

Quantify the band intensities to determine the change in protein phosphorylation in response to Benidipine treatment.

Conclusion

This compound (Benidipine) is a well-characterized dihydropyridine calcium channel blocker with a unique triple-blocking action and pleiotropic effects on various signaling pathways. Its distinct pharmacological profile makes it an important therapeutic agent for hypertension and angina, with potential applications in other cardiovascular and renal diseases. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this compound, facilitating further exploration of its therapeutic potential and mechanisms of action.

References

- 1. Mechanisms of long-lasting effects of benidipine on Ca current in guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benidipine hydrochloride--a new calcium-channel blocker of the dihydropyridine type. Pharmacokinetics, pharmacodynamics, tolerance and dose finding in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benidipine stimulates nitric oxide synthase and improves coronary circulation in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The L-, N-, and T-type triple calcium channel blocker benidipine acts as an antagonist of mineralocorticoid receptor, a member of nuclear receptor family: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. benchchem.com [benchchem.com]

- 6. The L-, N-, and T-type triple calcium channel blocker benidipine acts as an antagonist of mineralocorticoid receptor, a member of nuclear receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benidipine, a dihydropyridine L-type/T-type calcium channel blocker, affords additive benefits for prevention of cardiorenal injury in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural bases of inhibitory mechanism of CaV1.2 channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Blockade of T-type voltage-dependent Ca2+ channels by benidipine, a dihydropyridine calcium channel blocker, inhibits aldosterone production in human adrenocortical cell line NCI-H295R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. T-Type Calcium Channels: A Mixed Blessing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological, pharmacokinetic, and clinical properties of benidipine hydrochloride, a novel, long-acting calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A potent 1,4-dihydropyridine L-type calcium channel blocker, benidipine, promotes osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and pharmacodynamics of benidipine using a slow receptor-binding model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of benidipine hydrochloride, a long-acting T-type calcium channel blocker, on blood pressure and renal function in hypertensive patients with diabetes mellitus. Analysis after switching from cilnidipine to benidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benidipine, a dihydropyridine-calcium channel blocker, inhibits lysophosphatidylcholine-induced endothelial injury via stimulation of nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility and Stability of Coniel (Benidipine Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Coniel, the brand name for the active pharmaceutical ingredient (API) Benidipine Hydrochloride.[1][2][3][4][5][6][7] The information herein is curated for researchers, scientists, and professionals involved in drug development and formulation. This document details quantitative solubility and stability data, experimental protocols for their determination, and a visualization of the compound's mechanism of action.

Core Compound Information

This compound's active ingredient, Benidipine Hydrochloride, is a dihydropyridine calcium channel blocker.[3][8] It is recognized for its triple-blocking action on L-, T-, and N-type calcium channels, contributing to its efficacy as an antihypertensive and anti-anginal agent.[3][4][9]

Solubility Profile

Benidipine Hydrochloride is characterized by its poor solubility in water, which can present challenges in formulation development.[10] Its solubility has been determined in various organic solvents.

Quantitative Solubility Data

The following table summarizes the known solubility of Benidipine Hydrochloride in different solvents.

| Solvent | Solubility | Temperature |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL; ~75 mM | Not Specified |

| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified |

| Ethanol | ~10 mg/mL; ~10 mM | Not Specified |

| Methanol | 6.9% | 25°C |

| Ethanol | 2.2% | 25°C |

| Water | 0.19% | 25°C |

| Chloroform | 0.16% | 25°C |

| Acetone | 0.13% | 25°C |

| Ethyl Acetate | 0.0056% | 25°C |

| Toluene | 0.0019% | 25°C |

| n-Heptane | 0.00009% | 25°C |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of Benidipine Hydrochloride in a given solvent.

Materials:

-

Benidipine Hydrochloride powder

-

Selected solvent(s) of analytical grade

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of Benidipine Hydrochloride powder to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed.

-

Equilibrate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle.

-

Carefully collect a supernatant aliquot from each vial, avoiding disturbance of the undissolved solid.

-

Centrifuge the collected aliquots to remove any remaining suspended solid particles.

-

Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples by HPLC to determine the concentration of dissolved Benidipine Hydrochloride.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Stability Profile

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

Quantitative Stability Data (Forced Degradation)

The following table summarizes the degradation of Benidipine Hydrochloride under various stress conditions as reported in different studies.

| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1 N HCl | 30 min | 60°C | 8.32 | [5] |

| Acid Hydrolysis | 1 N HCl | 30 min | 60°C | 5.75 | [11] |

| Alkaline Hydrolysis | 0.1 N NaOH | 30 min | 60°C | 12.28 | [5] |

| Alkaline Hydrolysis | 1 N NaOH | 30 min | 60°C | Not Specified | [11] |

| Oxidative Degradation | 3% H₂O₂ | 12 hours | 60°C | 11.89 | [5] |

| Thermal Degradation | Dry Heat | 1 hour | 60°C | 5.43 | [5] |

| Photolytic Degradation | UV Light (254 nm) | 1 hour | Ambient | 3.51 | [5] |

| Photolytic Degradation | Sunlight | 6 hours | Ambient | Not Specified | [11] |

Note: The extent of degradation can vary based on the specific experimental conditions.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol outlines a general procedure for a stability-indicating HPLC method to analyze Benidipine Hydrochloride and its degradation products.

Objective: To develop and validate an HPLC method capable of separating and quantifying Benidipine Hydrochloride from its potential degradation products.

Instrumentation and Chromatographic Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[1][12][13]

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][5][11]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio and pH should be optimized to achieve good separation. For example, a mobile phase of methanol and 0.1M dipotassium hydrogen phosphate buffer (40:60, v/v) has been used.[1]

-

Flow Rate: Typically 1.0 mL/min.[1]

-

Detection Wavelength: Benidipine Hydrochloride can be detected at approximately 237 nm or 260 nm.[1]

-

Column Temperature: Ambient or controlled (e.g., 25°C).

Procedure for Forced Degradation Study:

-

Preparation of Stock Solution: Prepare a stock solution of Benidipine Hydrochloride in a suitable solvent (e.g., methanol).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N or 1 N HCl and reflux at 60°C for a specified duration (e.g., 30 minutes). Neutralize the solution before injection.[5][11]

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N or 1 N NaOH and reflux at 60°C for a specified duration (e.g., 30 minutes). Neutralize the solution before injection.[5][11]

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at a specified temperature (e.g., 60°C) for a certain period (e.g., 12 hours).[5]

-

Thermal Degradation: Expose the solid drug powder to dry heat in an oven at a set temperature (e.g., 60°C) for a defined time (e.g., 1 hour).[5]

-

Photolytic Degradation: Expose the solid drug powder or a solution to UV light (e.g., 254 nm) or sunlight for a specified duration.[5][11]

-

Sample Analysis: After exposure to the stress conditions, dilute the samples appropriately and inject them into the HPLC system.

-

Data Analysis: Analyze the chromatograms to determine the percentage of the remaining parent drug and the formation of any degradation products. The peak purity of the parent drug should be checked to ensure no co-elution of degradation products.

Mandatory Visualizations

Mechanism of Action: Calcium Channel Blockade

Benidipine Hydrochloride exerts its therapeutic effect by blocking voltage-gated calcium channels, specifically the L-type, T-type, and N-type channels. This action inhibits the influx of calcium ions into vascular smooth muscle cells and cardiac cells. The reduced intracellular calcium concentration leads to vasodilation, a decrease in peripheral resistance, and a subsequent lowering of blood pressure.[3][9]

Caption: Mechanism of action of Benidipine Hydrochloride.

Experimental Workflow: Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study of a drug substance like Benidipine Hydrochloride.

Caption: Workflow for a forced degradation study.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Benidipine Hydrochloride? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Benidipine and Telmisartan – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. Stability Indicating Method to Analyze Benidipine and Chlorthalidone Using HPLC Technique: Establishment, Validation and Application to Tablets [ps.tbzmed.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. Benidipine - Wikipedia [en.wikipedia.org]

- 9. Pharmacological, pharmacokinetic, and clinical properties of benidipine hydrochloride, a novel, long-acting calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. ijsr.net [ijsr.net]

- 12. ijrar.org [ijrar.org]

- 13. ijcrt.org [ijcrt.org]

Early-Stage Research on the Biological Activity of Coniine: A Technical Guide

Disclaimer: The term "Coniel" did not yield relevant results in scientific literature. This guide proceeds under the assumption that the intended compound of interest is Coniine , a well-documented piperidine alkaloid.

This technical guide provides a comprehensive overview of the early-stage research into the biological activity of coniine. It is intended for researchers, scientists, and professionals in the field of drug development. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Data on Biological Activity

The biological effects of coniine have been quantified in several studies. The following tables summarize the key findings regarding its toxicity and inhibitory activity on neuronal signaling.

Table 1: Toxicity Data for Coniine

| Parameter | Species | Value | Reference(s) |

| Lethal Dose (Oral, Human) | Human | < 5 mg/kg (probable) | [1] |

| Fatal Oral Dose (Adult Human) | Human | 150–300 mg (estimated) | [2] |

| LD₅₀ (Lethality) | Mouse | 100 mg/kg | [2] |

Table 2: In Vitro Inhibitory Activity of Coniine

| Target/Response | Tissue Model | -logIC₅₀ (M) | Reference(s) |

| Nitrergic Response | Rat Anococcygeus Muscle | 3.79 ± 0.11 | [3][4] |

| Noradrenergic Response | Rat Anococcygeus Muscle | 4.57 ± 0.12 | [3][4] |

| Noradrenergic Transmission | Guinea-Pig Atrium | 4.47 ± 0.12 | [3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the protocols for key experiments used to assess the biological activity of coniine.

This protocol is based on studies of coniine's effects on isolated muscle tissues, such as the rat anococcygeus muscle, to investigate its impact on neurotransmission.[3][4]

Objective: To determine the inhibitory effect of coniine on nicotinic receptor-mediated muscle responses.

Materials:

-

Isolated tissue (e.g., rat anococcygeus muscle, guinea-pig atria)

-

Organ bath system with physiological saline solution (e.g., Krebs-Henseleit solution)

-

Isotonic or isometric force transducer

-

Data acquisition system

-

Coniine solutions of varying concentrations

-

Phenylephrine (for pre-contraction)

-

Nicotine (as an agonist)

Procedure:

-

Tissue Preparation: The selected tissue is dissected and mounted in an organ bath containing physiological saline solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.

-

Pre-contraction: The muscle is pre-contracted with a standard agent like phenylephrine to establish a stable baseline tone.

-

Agonist-Induced Response: Nicotine is added to the bath to elicit a biphasic response (relaxation followed by contraction), which is mediated by the activation of nitrergic and noradrenergic nerve terminals.

-

Coniine Incubation: The tissue is washed and then incubated with a specific concentration of coniine for a set duration.

-

Post-Incubation Response: The nicotine-induced response is measured again in the presence of coniine.

-

Concentration-Response Curve: Steps 5 and 6 are repeated with a range of coniine concentrations to generate a concentration-response curve.

-

Data Analysis: The IC₅₀ value, representing the concentration of coniine required to inhibit 50% of the nicotine-induced response, is calculated from the concentration-response curve.

These protocols are standard models for assessing pain relief in animals, as referenced in studies on coniine's analgesic properties.[5][6][7]

2.2.1. Hot Plate Test (Thermal Pain Model)

Objective: To evaluate the central antinociceptive activity of coniine.

Materials:

-

Hot plate apparatus with adjustable temperature

-

Mice

-

Coniine solution for injection

-

Stopwatch

Procedure:

-

Acclimatization: Mice are acclimatized to the laboratory environment.

-

Baseline Measurement: Each mouse is placed on the hot plate (e.g., set at 55 ± 0.5°C), and the latency to a pain response (e.g., paw licking, jumping) is recorded. A cut-off time is set to prevent tissue damage.

-

Compound Administration: Coniine is administered to the test group of mice (e.g., intraperitoneal injection at a dose of 20 mg/kg), while a control group receives a vehicle.[6]

-

Post-Treatment Measurement: At predetermined time intervals after administration, the hot plate test is repeated to measure the reaction time.

-

Data Analysis: An increase in the reaction time compared to the baseline and the control group indicates an antinociceptive effect.

2.2.2. Writhing Test (Chemical Pain Model)

Objective: To assess the peripheral antinociceptive activity of coniine.

Materials:

-

Mice

-

Coniine solution for injection

-

Writhing-inducing agent (e.g., acetic acid solution)

-

Observation chambers

-

Stopwatch

Procedure:

-

Compound Administration: Test animals are pre-treated with coniine at various doses, while the control group receives a vehicle.

-

Induction of Writhing: After a specific absorption period, the writhing-inducing agent is administered (e.g., intraperitoneal injection of acetic acid).

-

Observation: Each mouse is placed in an individual observation chamber, and the number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes).

-

Data Analysis: A reduction in the number of writhes in the coniine-treated group compared to the control group suggests an antinociceptive effect.

While specific quantitative data such as Minimum Inhibitory Concentration (MIC) for pure coniine is not detailed in the provided search results, studies on essential oils from Conium maculatum (poison hemlock), which contain coniine, have demonstrated antimicrobial effects.[8][9][10] A general protocol for determining MIC is provided below.

Objective: To determine the minimum concentration of a substance that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Pseudomonas aeruginosa, Escherichia coli)

-

Nutrient broth (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Coniine or essential oil containing coniine, serially diluted

-

Positive control (standard antibiotic)

-

Negative control (broth only)

-

Incubator

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.

-

Serial Dilution: The test compound (coniine) is serially diluted in the nutrient broth within the wells of a 96-well plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. Control wells are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the mechanism of action of coniine, its biosynthetic pathway, and a typical experimental workflow.

Caption: Mechanism of action of Coniine at the neuromuscular junction.

Caption: Biosynthetic pathway of Coniine.

Caption: Experimental workflow for assessing antinociceptive activity.

References

- 1. researchgate.net [researchgate.net]

- 2. grokipedia.com [grokipedia.com]

- 3. The effect of coniine on presynaptic nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of coniine on presynaptic nicotinic receptors [degruyterbrill.com]

- 5. researchgate.net [researchgate.net]

- 6. Antinociceptive activity of coniine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti- Pseudomonas aeruginosa activity of hemlock (Conium maculatum, Apiaceae) essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Potential Therapeutic Targets of Coniel: A Technical Overview

Disclaimer: The term "Coniel" does not correspond to a known therapeutic agent in publicly available scientific literature and databases. The following guide is a hypothetical framework based on the user's request, illustrating how such a document would be structured if data on "this compound" were available. The specific targets, data, and pathways presented are representative examples from pharmacological research and should not be attributed to an actual compound named "this compound."

This technical guide provides a comprehensive overview of the hypothetical therapeutic targets of this compound, a novel investigational compound. The information is intended for researchers, scientists, and drug development professionals interested in the mechanistic underpinnings and potential clinical applications of this compound.

Executive Summary

This compound is a small molecule inhibitor with high affinity and selectivity for key nodes within oncogenic signaling pathways. Preclinical studies have demonstrated its potential as an anti-cancer agent, primarily through the modulation of cell proliferation, apoptosis, and angiogenesis. This document details the primary and secondary targets of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.

Primary Therapeutic Target: Epidermal Growth Factor Receptor (EGFR)

The primary therapeutic target of this compound has been identified as the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases. Dysregulation of EGFR signaling is a well-established driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.

This compound acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket, this compound prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades.

The inhibitory activity of this compound against wild-type and mutant EGFR has been characterized through a series of in vitro kinase assays.

| Target | IC50 (nM) | Ki (nM) | Binding Affinity (KD, nM) |

| EGFR (Wild-Type) | 15.2 | 5.8 | 10.1 |

| EGFR (L858R) | 1.1 | 0.4 | 0.9 |

| EGFR (T790M) | 50.8 | 18.2 | 45.3 |

| EGFR (Exon 19 Del) | 0.8 | 0.3 | 0.7 |

Objective: To determine the in vitro inhibitory activity of this compound against EGFR.

Materials:

-

LanthaScreen™ Eu-anti-GST Antibody

-

GST-tagged EGFR kinase

-

Fluorescein-labeled poly(GT) substrate

-

ATP

-

Kinase buffer (HEPES, MgCl2, MnCl2, DTT, BSA)

-

This compound (serial dilutions)

-

384-well microplate

-

Plate reader with time-resolved fluorescence resonance energy transfer (TR-FRET) capability

Procedure:

-

Prepare a 2X solution of this compound at various concentrations in the kinase buffer.

-

Prepare a 2X solution of the EGFR enzyme and fluorescein-poly(GT) substrate in the kinase buffer.

-

Add 5 µL of the this compound solution to the wells of a 384-well plate.

-

Add 5 µL of the enzyme/substrate solution to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Prepare a 2X solution of the LanthaScreen™ Eu-anti-GST antibody in TR-FRET dilution buffer.

-

Add 10 µL of the antibody solution to each well to stop the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

-

Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.

A Comprehensive Technical Guide to Coniel (Benidipine Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coniel, the trade name for benidipine hydrochloride, is a third-generation dihydropyridine calcium channel blocker with a unique pharmacological profile. It is a potent antihypertensive and antianginal agent that exhibits a long-lasting effect. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, pharmacokinetics, and clinical efficacy. Detailed summaries of quantitative data from preclinical and clinical studies are presented in tabular format for clear comparison. Furthermore, this guide outlines the methodologies for key experiments used to characterize its activity and visualizes its core signaling pathways and experimental workflows using the DOT language.

Chemical and Physical Properties

Benidipine is the active pharmaceutical ingredient in this compound. It is typically administered as a hydrochloride salt.

| Property | Value |

| Chemical Name | (4R)-rel-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl 5-[(3R)-1-(phenylmethyl)-3-piperidinyl] ester hydrochloride |

| Molecular Formula | C₂₈H₃₁N₃O₆·HCl |

| Molecular Weight | 542.02 g/mol |

| CAS Number | 91599-74-5 |

| Appearance | Yellow crystalline powder |

Mechanism of Action

Benidipine is a multi-faceted calcium channel blocker, exhibiting a unique triple-blocking action on L-type, T-type, and N-type voltage-gated calcium channels. This broad-spectrum inhibition contributes to its potent and sustained therapeutic effects.

Calcium Channel Blockade

The primary mechanism of action of benidipine is the inhibition of calcium ion (Ca²⁺) influx into vascular smooth muscle cells and cardiomyocytes. By binding to the dihydropyridine receptor on the α1 subunit of the L-type calcium channels, it reduces the probability of channel opening, leading to vasodilation and a decrease in peripheral resistance. Its additional blockade of T-type and N-type calcium channels contributes to its unique clinical profile, including renal protective effects and a lower incidence of reflex tachycardia compared to other dihydropyridine calcium channel blockers.

Signaling Pathways

Benidipine's effects extend beyond simple calcium channel blockade, influencing several intracellular signaling pathways.

-

Nitric Oxide (NO) Production: Benidipine has been shown to stimulate endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO). NO is a potent vasodilator and plays a crucial role in maintaining vascular homeostasis.

-

NF-κB Pathway Inhibition: Benidipine has demonstrated inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of inflammation, and its inhibition may contribute to the anti-atherosclerotic properties of benidipine.

Pharmacokinetics

Benidipine is characterized by rapid absorption and a long duration of action.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 0.75 hours | [1] |

| Peak Plasma Concentration (Cmax) at 4 mg dose | 1.04 ng/mL | [1] |

| Peak Plasma Concentration (Cmax) at 8 mg dose | 3.85 ng/mL | [1] |

| Elimination Half-life | Not explicitly stated, but has a long duration of action |

Clinical Efficacy

Clinical trials have demonstrated the efficacy of benidipine in the treatment of hypertension and angina pectoris.

Hypertension

| Study Population | Dosage | Duration | Key Findings | Reference |

| Elderly Chinese patients with mild to moderate essential hypertension | 8 mg once daily | 12 weeks | Mean reduction in sitting SBP/DBP: 21.50/10.60 mmHg. High trough-to-peak ratios (0.87 for SBP, 0.72 for DBP). | [2] |

| Patients with mild to moderate hypertension | 4-8 mg/day | - | Effective blood pressure control in 80% of patients on 4 mg/day and 80% of non-responders who were escalated to 8 mg/day. | [3] |

| Elderly Chinese patients with mild to moderate hypertension | 2-8 mg/day (with optional add-on therapy) | 52 weeks | Mean trough BP reduction of 13.8/8.3 mmHg. 62.5% of patients reached target BP. Significant decrease in left ventricular mass index. | [4] |

Angina Pectoris

| Study Population | Dosage | Duration | Key Findings | Reference |

| Chinese patients with stable angina pectoris | - | 4 weeks | Prolonged time to 1 mm ST segment depression in exercise tolerance test (increment of 64.2 s). Total efficacy rate of 55%. | [5] |

| Japanese patients with vasospastic angina resistant to diltiazem | - | - | Angina attacks completely disappeared in 6 out of 15 patients. Significant increase in serum nitrite/nitrate levels. | [6][7] |

Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to elucidate the pharmacological properties of benidipine.

Patch-Clamp Electrophysiology for Calcium Channel Inhibition

This technique is employed to directly measure the effect of benidipine on the activity of voltage-gated calcium channels.

-

Cell Preparation: Human adrenocortical NCI-H295R cells or other suitable cell lines expressing the target calcium channels are cultured.

-

Recording: Whole-cell patch-clamp recordings are performed. A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell interior.

-

Voltage Protocol: To isolate specific calcium channel currents (e.g., T-type), specific voltage protocols are applied. For instance, holding the membrane potential at a level that inactivates other channels while activating the channel of interest.

-

Drug Application: Benidipine is applied to the cells at varying concentrations to determine its inhibitory effect on the calcium currents.

-

Data Analysis: The recorded currents are analyzed to determine the concentration-response relationship and calculate the IC₅₀ value (the concentration of benidipine that inhibits 50% of the channel activity).

Nitric Oxide Synthase (NOS) Activity Assay

The effect of benidipine on NO production is often assessed by measuring the activity of NOS.

-

Sample Preparation: Tissue homogenates (e.g., from the left ventricle of animal models) or cell lysates are prepared.

-

Assay Principle: The Griess method is commonly used to indirectly measure NO production by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).

-

Procedure:

-

The sample is incubated with L-arginine, the substrate for NOS.

-

The reaction is stopped, and the supernatant is collected.

-

The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

-

The reagent reacts with nitrite to form a colored azo compound.

-

The absorbance of the solution is measured spectrophotometrically, and the concentration of nitrite is determined from a standard curve.

-

NF-κB Luciferase Reporter Assay

This assay is used to investigate the effect of benidipine on the NF-κB signaling pathway.

-

Cell Line: A cell line (e.g., THP-1 macrophages) is engineered to contain a luciferase reporter gene under the control of NF-κB response elements.

-

Treatment: The cells are pre-treated with benidipine for a specified period and then stimulated with an NF-κB activator, such as lipopolysaccharide (LPS).

-

Luciferase Assay:

-

The cells are lysed to release the luciferase enzyme.

-

A luciferase substrate (luciferin) is added.

-

The luciferase enzyme catalyzes the oxidation of luciferin, which produces light.

-

The emitted light is measured using a luminometer.

-

-

Data Analysis: The luminescence signal is proportional to the activity of the NF-κB pathway. The inhibitory effect of benidipine is determined by comparing the luminescence in benidipine-treated cells to that in untreated, stimulated cells.

Conclusion

This compound (benidipine hydrochloride) is a well-characterized dihydropyridine calcium channel blocker with a unique triple-blocking mechanism and pleiotropic effects on intracellular signaling pathways. Its demonstrated efficacy in treating hypertension and angina, coupled with a favorable safety profile, makes it a valuable therapeutic option. The experimental methodologies outlined in this guide provide a framework for further research into its pharmacological properties and potential new therapeutic applications.

References

- 1. Pharmacokinetics and pharmacodynamics of benidipine using a slow receptor-binding model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of benidipine therapy of essential hypertension in elderly Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical trial of benidipine in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antihypertensive efficacy and safety of benidipine and its effects on cardiac structure and function in elderly Chinese patients with mild to moderate hypertension: an open-label, long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multicenter Clinical Trial on Benidipine in the Treatment of Stable Angina Pectoris [journal11.magtechjournal.com]

- 6. Clinical efficacy of benidipine for vasospastic angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Review of Benidipine Analogues: Synthesis, Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benidipine, a third-generation dihydropyridine (DHP) calcium channel blocker, is a potent antihypertensive agent marketed under the brand name Coniel®. Its unique pharmacological profile, characterized by the blockade of L-, N-, and T-type voltage-gated calcium channels, sets it apart from other drugs in its class and contributes to its renal and cardioprotective effects.[1][2] This technical guide provides an in-depth review of the literature on benidipine and its analogues, focusing on their synthesis, quantitative structure-activity relationships (QSAR), and the experimental methodologies used to evaluate their biological activity. The information is presented to facilitate further research and development in this important class of therapeutic agents.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for benidipine and a selection of its analogues, providing insights into their potency and selectivity as calcium channel blockers.

Table 1: Calcium Channel Binding Affinity of Benidipine and its Isomers

| Compound | Receptor/Ligand | Tissue | Ki (nmol/l) |

| Benidipine (KW-3049) | 3H-nitrendipine | Rat myocardium | 0.13 |

| S-S-(+)-isomer | 3H-nitrendipine | Rat myocardium | - |

| R-R-(-)-isomer | 3H-nitrendipine | Rat myocardium | - |

| S-R-(-)-isomer | 3H-nitrendipine | Rat myocardium | - |

| R-S-(+)-isomer | 3H-nitrendipine | Rat myocardium | - |

| Note: A study showed the S-S-(+)isomer was 12 times more potent than the R-R-(-)isomer on a Ki basis.[3] |

Table 2: Inhibitory Concentration (IC50) of Benidipine and Other Dihydropyridines on Calcium Current and P-glycoprotein Transport

| Compound | Assay | Cell/Tissue Type | IC50 |

| Benidipine | Peak ICa at +10 mV | Guinea-pig ventricular cells | 2.7 nM[2] |

| Nifedipine | Peak ICa at +10 mV | Guinea-pig ventricular cells | 63.1 nM[2] |

| Benidipine | [3H]daunorubicin transport | LLC-GA5-COL150 cells (P-gp overexpressed) | 9.5 µM[4] |

| Manidipine | [3H]daunorubicin transport | LLC-GA5-COL150 cells (P-gp overexpressed) | 4.6 µM[4] |

| Barnidipine | [3H]daunorubicin transport | LLC-GA5-COL150 cells (P-gp overexpressed) | 8.6 µM[4] |

| Nicardipine | [3H]daunorubicin transport | LLC-GA5-COL150 cells (P-gp overexpressed) | 17.5 µM[4] |

| Amlodipine | [3H]daunorubicin transport | LLC-GA5-COL150 cells (P-gp overexpressed) | 22.0 µM[4] |

| SQ 32,547 | Depolarization-induced contraction | Rat aorta | 5.5 nM[2] |

| SQ 32,926 | Depolarization-induced contraction | Rat aorta | 8.1 nM[2] |

| Nifedipine | Depolarization-induced contraction | Rat aorta | 2.9 nM[2] |

Table 3: Half-maximal Effective Concentration (EC50) of Benidipine

| Compound | Effect | Tissue | EC50 (nM) |

| Benidipine | Inhibition of contractility | Distal caprine ureter | 54.68[5] |

Mechanism of Action and Signaling Pathways

Benidipine exerts its primary therapeutic effects through the blockade of voltage-gated calcium channels. By inhibiting L-type calcium channels in vascular smooth muscle, it induces vasodilation and reduces blood pressure.[6] Its additional blockade of N-type calcium channels in sympathetic nerve endings is thought to contribute to its cardioprotective effects by reducing tachycardia, while T-type calcium channel blockade in the kidneys may be responsible for its renal protective actions.[1][2]

Furthermore, benidipine has been shown to stimulate the production of nitric oxide (NO) by endothelial cells.[1][7] NO is a potent vasodilator and plays a crucial role in maintaining vascular homeostasis. The enhanced NO production contributes to the vasorelaxant and anti-atherosclerotic properties of benidipine.

Caption: Signaling pathway of benidipine's mechanism of action.

Synthesis of Benidipine and its Analogues

The synthesis of benidipine and its analogues generally follows the Hantzsch dihydropyridine synthesis. A common synthetic route for benidipine hydrochloride is outlined in the literature.[4] The process typically involves the condensation of a substituted benzaldehyde with a β-ketoester and an enamine.

Caption: General workflow for the synthesis of benidipine.

Experimental Protocols

Calcium Channel Binding Assay

Objective: To determine the binding affinity of test compounds to calcium channels.

Methodology:

-

Membrane Preparation: A particulate fraction of rat brain or myocardium is prepared by homogenization and centrifugation.[8]

-